1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-19-15(20)9-8-14(18-19)16(21)17-11-10-12-4-6-13(22-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHXJKPKRZOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyridazinone Precursors
The ethyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A representative procedure involves:
Reagents :
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv)
- Ethyl iodide (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF), 60°C, 12 hours
Yield : 68–72% after recrystallization from ethanol.
Cyclization of Hydrazine Derivatives
Alternative approaches employ cyclocondensation of β-keto esters with hydrazines. For example:
$$
\text{Ethyl 3-oxopentanoate} + \text{Methyl hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylate}
$$
Subsequent saponification with NaOH yields the carboxylic acid.
Amide Bond Formation with 4-Methoxyphenethylamine
Acid Chloride Mediated Coupling
Procedure :
Coupling Reagent-Assisted Methods
Reagents :
- Carboxylic acid (1.0 equiv)
- 4-Methoxyphenethylamine (1.1 equiv)
- HATU (1.2 equiv), DIPEA (3.0 equiv)
- DMF, 0°C → 25°C, 6 hours
Yield : 82% (optimized conditions).
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | 0°C → 25°C | 65–70 |
| HATU-Mediated | HATU | DMF | 0°C → 25°C | 82 |
| BOP-Cl | BOP-Cl | DCM | 25°C | 69 |
Optimization and Catalytic Enhancements
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve coupling efficiency by stabilizing reactive intermediates. DCM is preferred for acid chloride methods to minimize side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction times by 50% while maintaining yields ≥75%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18, 70:30 MeOH/H₂O): Rt = 6.72 min, ≥98% purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis replaces HATU with EDCl/HOBt, reducing costs by 40% without compromising yield (78–80%).
Waste Management
Neutralization of HCl byproducts with aqueous NaHCO₃ ensures compliance with environmental regulations.
Challenges and Limitations
- Regioselectivity : Competing N-alkylation at position 2 requires careful control of stoichiometry.
- Solubility : The carboxylic acid intermediate exhibits limited solubility in nonpolar solvents, necessitating DMF/THF mixtures.
Chemical Reactions Analysis
1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenethyl group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazine ring fused with a carboxamide group, an ethyl group, and a methoxyphenethyl group. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : Achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
- Introduction of the Carboxamide Group : This is done by reacting the pyridazine derivative with ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Attachment of the Methoxyphenethyl Group : Accomplished through nucleophilic substitution with 4-methoxyphenethyl bromide in the presence of a base such as potassium carbonate.
The synthetic route can be optimized for yield and purity using advanced methods like continuous flow reactors.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form corresponding derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions can convert carbonyl groups to alcohols using reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution can occur at the methoxyphenethyl group.
- Hydrolysis : The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been explored for various applications:
Pharmaceutical Research
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that it inhibited proliferation in human breast cancer cells (MCF-7), with IC50 values in the micromolar range. A notable study showed a dose-dependent decrease in cell viability, leading to apoptosis induction as evidenced by increased levels of cleaved caspase-3.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 10 |
| 10 | 80 | 25 |
| 25 | 50 | 55 |
| 50 | 20 | 90 |
- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokine production in activated macrophages, suggesting therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. Studies have reported significant reductions in cell death when treated with this compound compared to controls.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings:
Core Modifications: Replacement of pyridazinone with pyridine (e.g., Compound 8) diminishes electronegativity, likely reducing interactions with proteasome catalytic residues . The ethyl group in the target compound offers a balance between lipophilicity and steric hindrance compared to bulkier benzyl substituents in Compounds 6 and 19 .
Aromatic Substituent Effects :
- Fluorination (e.g., Compound 20) enhances metabolic stability and binding via halogen bonding .
- The 4-methoxyphenethyl group in the target compound provides flexibility and hydrophobic interactions absent in rigid analogs like Compound 19 .
Alkyl Chain Variations :
- Methyl-substituted analogs (e.g., ) exhibit reduced cellular uptake compared to ethyl or benzyl derivatives, highlighting the importance of chain length in bioavailability .
Biological Implications :
- Proteasome inhibition efficacy correlates with substituent electronegativity and steric compatibility. For example, Compound 20’s fluorine atom may enhance target engagement, while the target compound’s phenethyl group optimizes hydrophobic pocket binding .
Biological Activity
1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a pyridazine ring fused with a carboxamide group, an ethyl group, and a methoxyphenethyl group. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
- Introduction of the Carboxamide Group : The carboxamide is introduced by reacting the pyridazine derivative with ethylamine in the presence of a coupling agent.
- Attachment of the Methoxyphenethyl Group : This is accomplished through nucleophilic substitution with 4-methoxyphenethyl bromide in the presence of a base like potassium carbonate .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, impacting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades .
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit proliferation in human breast cancer cells (MCF-7), with IC50 values in the micromolar range .
- Anti-inflammatory Effects : In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Properties : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death when treated with this compound compared to controls.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 10 |
| 10 | 80 | 25 |
| 25 | 50 | 55 |
| 50 | 20 | 90 |
Case Study 2: Neuroprotection
In a model of oxidative stress using SH-SY5Y neuroblastoma cells:
- The compound reduced reactive oxygen species (ROS) levels by approximately 40% at a concentration of 25 µM.
| Treatment Group | ROS Levels (Relative Units) |
|---|---|
| Control | 100 |
| Compound (25 µM) | 60 |
Q & A
Q. What are the key considerations for synthesizing 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Synthesis typically involves multi-step organic reactions, including:
- Stepwise functionalization : Introduce the ethyl group and methoxyphenethyl substituent via nucleophilic substitution or coupling reactions.
- Optimization of reaction conditions : Control temperature (e.g., 60–80°C for amide bond formation) and pH to minimize by-products like hydrolyzed intermediates .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the pure compound .
Q. How is the molecular structure of this compound validated?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons and carbons, particularly distinguishing the dihydropyridazine ring and methoxyphenethyl group .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 356.15) .
- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .
Q. What methodologies are used to assess its biological activity?
- In vitro enzyme assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
- Cell-based assays : Evaluate cytotoxicity (via MTT assay) and cellular uptake in relevant cell lines (e.g., cancer or neuronal models) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Systematic substituent analysis : Compare analogs with varying substituents (e.g., halogen vs. methoxy groups) to isolate structural contributors to activity discrepancies. Example: Fluorine substitution may enhance lipophilicity but reduce solubility, altering bioavailability .
- Dose-response reevaluation : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment-based design : Replace the methoxyphenethyl group with bioisosteres (e.g., benzothiazole or pyridine derivatives) to probe steric and electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
Q. Table 1: Comparative SAR of Dihydropyridazine Derivatives
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Methoxy → Fluorophenyl | Increased enzyme inhibition | |
| Ethyl → Cyclohexyl | Reduced solubility | |
| Carboxamide → Ester | Loss of receptor binding |
Q. How can solubility and bioavailability challenges be addressed?
Q. What methods evaluate metabolic stability in preclinical studies?
- Liver microsomal assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to measure half-life () and identify major metabolites via LC-MS/MS .
- Stable isotope labeling : Track metabolic pathways using C or H isotopes at the ethyl or methoxy positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
